
3-Hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one is an organic compound with a complex structure that includes both aromatic and aliphatic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one typically involves multi-step organic reactions. One common method includes the aldol condensation of 4-methoxybenzaldehyde with acetophenone, followed by a series of reduction and oxidation steps to introduce the hydroxy and methyl groups at the appropriate positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalysts to enhance reaction rates and yields. High-pressure reactors and continuous flow systems can be employed to ensure consistent quality and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products
Oxidation: Formation of 3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one.
Reduction: Formation of 3-hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-ol.
Substitution: Various substituted derivatives on the aromatic ring.
Applications De Recherche Scientifique
3-Hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one involves its interaction with various molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The aromatic rings can participate in π-π interactions, further modulating biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-4-methoxybenzaldehyde: Shares the hydroxy and methoxy functional groups but lacks the aliphatic chain.
4-Hydroxy-3-methoxycinnamic acid: Contains similar aromatic substitution but has a different aliphatic structure.
3-Hydroxy-3-(4-hydroxyphenyl)-2-methyl-1-phenylpropan-1-one: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
3-Hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
84466-80-8 |
|---|---|
Formule moléculaire |
C17H18O3 |
Poids moléculaire |
270.32 g/mol |
Nom IUPAC |
3-hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C17H18O3/c1-12(16(18)13-6-4-3-5-7-13)17(19)14-8-10-15(20-2)11-9-14/h3-12,17,19H,1-2H3 |
Clé InChI |
ACGOCZRLBYATQI-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1=CC=C(C=C1)OC)O)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-3-{[tri(propan-2-yl)silyl]oxy}aniline](/img/structure/B11847692.png)
![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-pyridinyl)-](/img/structure/B11847702.png)
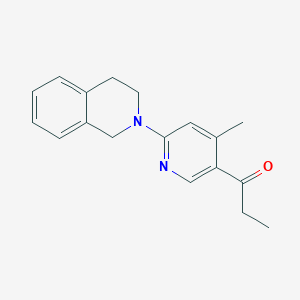
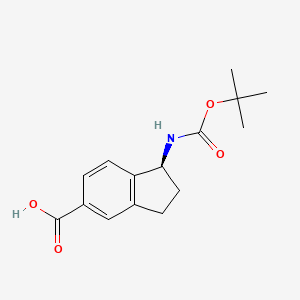
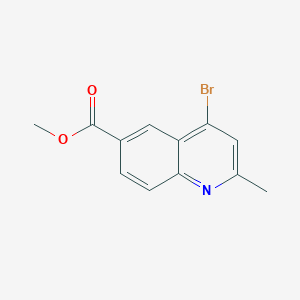
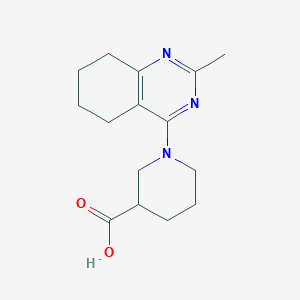
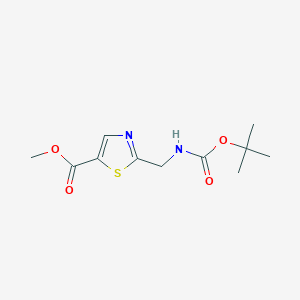

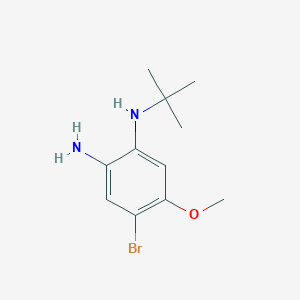




![9-[(2-Fluorophenyl)methyl]-N,N-dimethyl-9H-purin-6-amine](/img/structure/B11847778.png)
